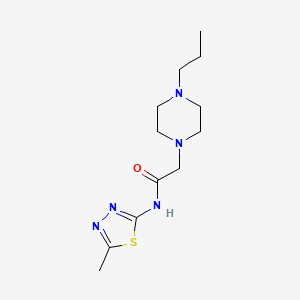![molecular formula C17H29N5 B5309941 9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5309941.png)
9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane, also known as EMPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMPTU is a spirocyclic compound that contains a triaza ring, which makes it a unique and interesting molecule for research purposes.
Mechanism of Action
The mechanism of action of 9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane is not fully understood, but it is believed to act as a sigma-1 receptor agonist. This means that it binds to the sigma-1 receptor and activates it, leading to downstream effects on neuronal activity. 9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has also been shown to inhibit the growth of cancer cells, although the exact mechanism of this effect is not known.
Biochemical and Physiological Effects:
9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, which can lead to increased cognitive function. 9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has a number of advantages for use in lab experiments. It is a highly selective compound that binds specifically to the sigma-1 receptor, which makes it useful for studying the function of this receptor. 9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane is also relatively stable and can be easily synthesized in the lab. However, one limitation of 9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research on 9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has also been shown to have potential applications in the treatment of cancer, and further research in this area could lead to the development of new anticancer drugs. Additionally, there is interest in exploring the potential use of 9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane as a tool for studying the sigma-1 receptor and its role in neuronal function.
Synthesis Methods
The synthesis of 9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane involves the reaction of 5-ethyl-2-methylpyrimidine-4-carbaldehyde with 1,4-dimethylpiperazine in the presence of a catalyst. The resulting product is then treated with sodium hydride and 1-bromobutane to yield 9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane. The synthesis of 9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in regulating neuronal activity. 9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has also been studied for its potential applications in cancer research, as it has been shown to have anticancer properties.
properties
IUPAC Name |
9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5/c1-5-15-12-18-14(2)19-16(15)22-8-6-17(7-9-22)13-20(3)10-11-21(17)4/h12H,5-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBZONYSWZTDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1N2CCC3(CC2)CN(CCN3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5309865.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5309873.png)
![3-{[4-(1-naphthylmethyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5309877.png)
![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5309886.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5309898.png)

![5-(2-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309915.png)
![2-(4-pyridinyl)-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine hydrochloride](/img/structure/B5309916.png)
![6-methyl-5-{2-oxo-2-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5309920.png)
![2-[{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B5309928.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5309945.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide](/img/structure/B5309950.png)
![6-methyl-N-[1-(4-morpholin-4-ylphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5309956.png)
